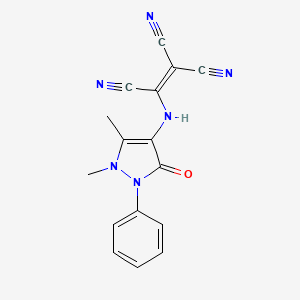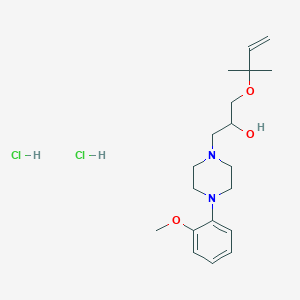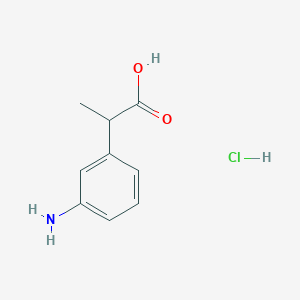
2-(3-Aminophenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Aminophenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 102879-44-7 . It has a molecular weight of 201.65 and is typically in solid form . The compound is also known as "3-(3-aminophenyl)propanoic acid hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO2.ClH/c10-8-3-1-2-7 (6-8)4-5-9 (11)12;/h1-3,6H,4-5,10H2, (H,11,12);1H . This indicates the presence of a chlorine atom (Cl), a carboxylic acid group (-COOH), and an amine group (-NH2) in the molecule.
Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 201.65 . The InChI key is QBOBODDISCLHPG-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Phloretic Acid as a Renewable Building Block
Phloretic acid, structurally related to the compound of interest, has been explored for enhancing the reactivity of molecules towards benzoxazine ring formation, offering an alternative to phenol. This approach has potential applications in creating materials with suitable thermal and thermo-mechanical properties for a wide range of applications, indicating a sustainable path toward bio-based polymers (Acerina Trejo-Machin et al., 2017).
Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives
Research on N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties demonstrated significant antimicrobial and antifungal activities. This study highlights the potential of these compounds in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).
Enantioselective Synthesis Using Yeast Reductase
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressants, utilizing Saccharomyces cerevisiae reductase, showcases the use of microbial enzymes for achieving high enantioselectivity in synthesizing pharmaceutical intermediates (Y. Choi et al., 2010).
Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols
A study on the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols for their immunosuppressive activity provides insights into developing novel drugs for organ transplantation. This research underlines the importance of the structural configuration and substituents in determining the compounds' potency (M. Kiuchi et al., 2000).
Poly Vinyl Alcohol/Acrylic Acid Hydrogels Modified with Amines
The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, showcases applications in creating polymers with enhanced thermal stability and promising antibacterial and antifungal activities. This indicates the potential for medical applications of such modified hydrogels (Hala M. Aly et al., 2015).
Wirkmechanismus
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing biochemical processes .
Mode of Action
This could result in alterations to cellular processes, potentially influencing health and disease states .
Biochemical Pathways
For instance, propanoic acid, a related compound, undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
The compound’s interactions with its targets could lead to changes in cellular function, potentially influencing health and disease states .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Aminophenyl)propanoic acid hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
2-(3-aminophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(9(11)12)7-3-2-4-8(10)5-7;/h2-6H,10H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLZNQBBNYGASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)propanoic acid hydrochloride | |
CAS RN |
1955556-71-4 |
Source


|
| Record name | 2-(3-aminophenyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


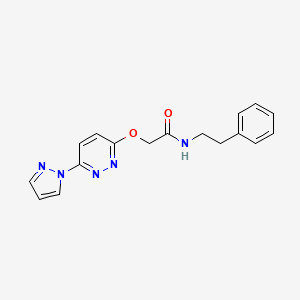


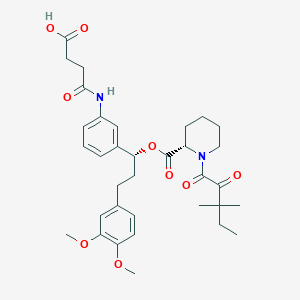

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2996027.png)
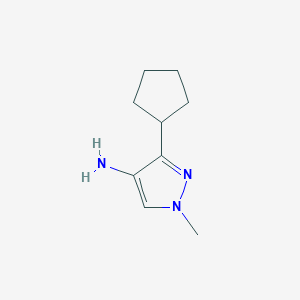
![2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride](/img/structure/B2996031.png)
![4-[5-(2-hydroxyphenyl)-3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996033.png)

![N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996036.png)
